molecular formula C10H12O5 B12431226 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Cat. No.: B12431226
M. Wt: 215.22 g/mol
InChI Key: KIQCIOGYLAKKJT-FIBGUPNXSA-N
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Description

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 is a deuterated derivative of 2-(3,4-Dimethoxyphenoxy)acetic acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties, making them useful in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 typically involves the reaction of 3,4-dimethoxyphenol with chloroacetic acid-d3 under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid-d3, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved in its action include various enzymatic reactions and receptor-mediated processes.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenoxy)acetic acid: The non-deuterated version, which has different physical and chemical properties.

    3,4-Dimethoxyphenylacetic acid: A structurally related compound with similar but distinct reactivity and applications.

    Homoveratric acid: Another related compound with different functional groups and properties.

The uniqueness of this compound lies in its deuterium content, which imparts unique properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C10H12O5

Molecular Weight

215.22 g/mol

IUPAC Name

2-[3-methoxy-4-(trideuteriomethoxy)phenoxy]acetic acid

InChI

InChI=1S/C10H12O5/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)/i1D3

InChI Key

KIQCIOGYLAKKJT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)OC

Origin of Product

United States

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